

# Introduction: Understanding the Significance of Methyl Phenyl Disulfide

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## Compound of Interest

Compound Name: *Methyl phenyl disulfide*

CAS No.: 14173-25-2

Cat. No.: B081605

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**Methyl phenyl disulfide**, with the chemical formula  $C_7H_8S_2$ , is an organosulfur compound characterized by a disulfide bond linking a methyl group and a phenyl group.[1] This asymmetric disulfide is more than a mere laboratory chemical; it serves as a valuable entity in fields ranging from flavor and fragrance chemistry to materials science and drug discovery.[2] [3] The disulfide linkage is a key structural motif in numerous biologically active molecules and provides a unique combination of stability and reactive potential.[4][5] For researchers in drug development, understanding the fundamental physical properties of this compound is paramount. These properties govern its behavior in various solvents, its stability under different conditions, its amenability to analytical characterization, and its potential interactions within biological systems. This guide provides a detailed examination of the core physical properties of **methyl phenyl disulfide**, the experimental methodologies used to determine them, and the underlying chemical principles that dictate its behavior.

## Core Physicochemical Properties

A comprehensive understanding of a compound's physical characteristics is the foundation of its application in research and development. The properties of **methyl phenyl disulfide** dictate its handling, purification, and formulation.

## Data Summary

The essential physical data for **methyl phenyl disulfide** are summarized below for quick reference. These values represent a consensus from reliable chemical data repositories.

Physical Property	Value	Notes	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> S <sub>2</sub>	[1]	
Molecular Weight	156.27 g/mol	[6]	
Appearance	Pale yellow liquid	[2][3]	
Odor	Powerful, sulfurous, pungent (radish-like)	[2][3]	
Density	1.145 - 1.150 g/cm <sup>3</sup>	at 25 °C	[3]
Boiling Point	215 - 216 °C	at 760 mm Hg	[3]
62 - 65 °C	at 2.00 mm Hg	[2][3]	
Refractive Index	1.610 - 1.619	at 20 °C	[3]
Solubility	Insoluble in water; Soluble in alcohol	[2]	
Vapor Pressure	0.222 mm Hg	at 25 °C (estimated)	[3]
Flash Point	112.2 °C (234 °F)	Tag Closed Cup (TCC)	[3]
LogP (Octanol/Water)	~2.8 - 3.7	Partition coefficient	[3]

## Structure-Property Relationship: The Disulfide Bridge

The physical properties of **methyl phenyl disulfide** are intrinsically linked to its molecular structure. The key features are the aromatic phenyl ring, the small methyl group, and the central disulfide bond.

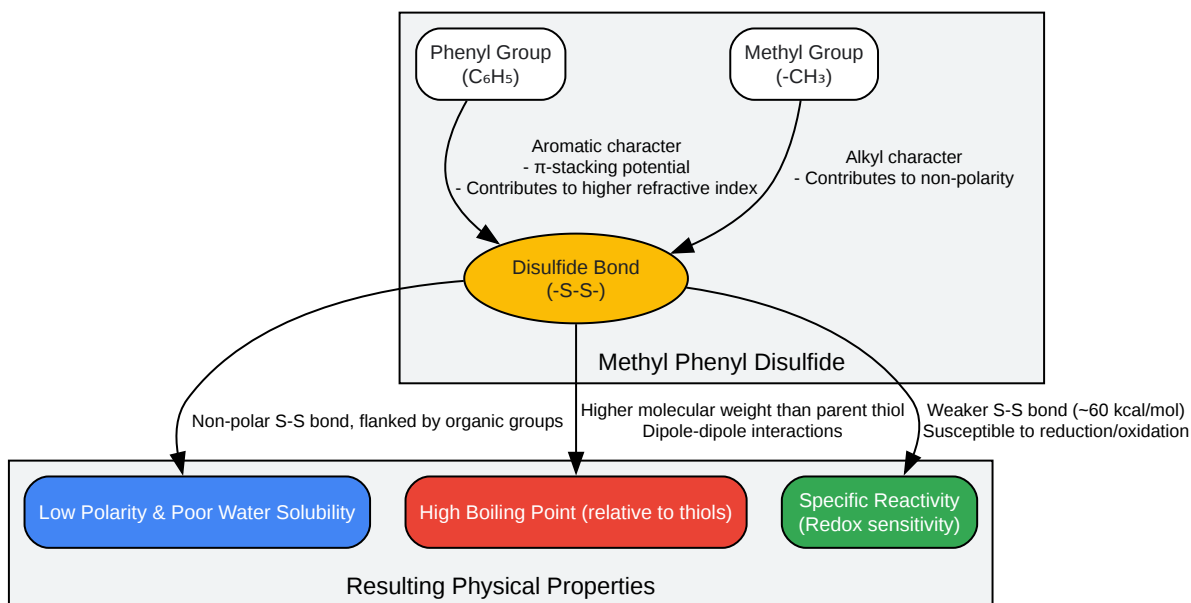


Diagram 1: Key Structural Features of Methyl Phenyl Disulfide

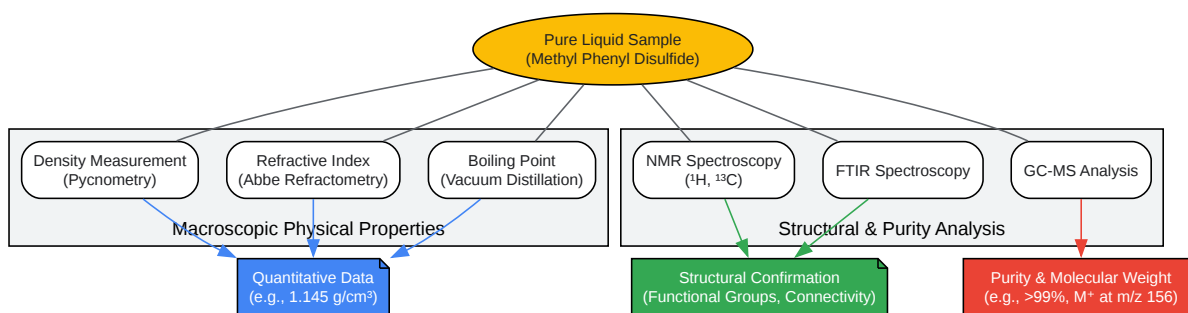


Diagram 2: Experimental Workflow for Physicochemical Characterization

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Caption: A typical workflow for the complete physicochemical analysis of a liquid compound.

## Density Measurement using a Pycnometer

Causality: The pycnometer method is chosen for its high precision. It relies on accurately measuring the mass of a precisely known volume of liquid, making it a primary method for density determination. [7] Protocol:

- Preparation: Thoroughly clean the pycnometer and its capillary stopper with a suitable solvent (e.g., acetone), followed by distilled water. Dry it completely in an oven and allow it to cool to room temperature in a desiccator.
- Weighing (Empty): Using an analytical balance, weigh the clean, dry pycnometer with its stopper. Record this mass as  $m_0$ . [7]3. Filling: Fill the pycnometer with **methyl phenyl disulfide** until the liquid is slightly above the calibration mark. Insert the stopper carefully, allowing the excess liquid to exit through the capillary. This ensures the volume is precisely met. [8]4. Thermostating: Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 25.0 °C). Allow it to equilibrate for at least 20 minutes. The liquid level in the capillary may change; ensure it is at the mark, adding or removing minute amounts if necessary.
- Weighing (Full): Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as  $m_1$ . [7]6. Calibration: Repeat steps 3-5 using a reference liquid of known density at the same temperature, such as deionized water. Record the mass of the pycnometer filled with water as  $m_2$ . The density of water ( $\rho_{\text{water}}$ ) at the measurement temperature must be known from standard tables.
- Calculation:
  - Calculate the volume of the pycnometer ( $V$ ):  $V = (m_2 - m_0) / \rho_{\text{water}}$
  - Calculate the density of the sample ( $\rho_{\text{sample}}$ ):  $\rho_{\text{sample}} = (m_1 - m_0) / V$

## Refractive Index Measurement using an Abbe Refractometer

Causality: The refractive index is a measure of how light bends as it passes through the substance. It is a unique physical constant for a pure compound at a specific temperature and

wavelength, making it excellent for identity confirmation and purity assessment. The Abbe refractometer is a standard instrument for this purpose. [6][9] Protocol:

- **Instrument Setup:** Turn on the light source of the Abbe refractometer. Ensure the prisms are clean using a soft tissue and a suitable solvent (e.g., isopropanol).
- **Calibration:** Place a few drops of a standard with a known refractive index, such as distilled water, onto the measuring prism. Close the illuminating prism gently. [10]3. **Measurement:** Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields appears in the field of view. If a colored fringe is visible, adjust the dispersion compensator until the boundary is a sharp, achromatic line.
- **Alignment:** Align the sharp boundary line precisely with the center of the crosshairs. [10]5. **Reading:** Read the refractive index value from the built-in scale. Note the temperature, as refractive index is temperature-dependent.
- **Sample Analysis:** Clean the prisms thoroughly. Apply 1-2 drops of **methyl phenyl disulfide** to the measuring prism and repeat steps 3-5 to obtain its refractive index.

## Spectroscopic Characterization

Spectroscopy provides a fingerprint of the molecule, confirming its structure and assessing its purity.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

**Causality:** NMR spectroscopy probes the chemical environment of  $^1\text{H}$  (proton) and  $^{13}\text{C}$  nuclei, providing definitive information about the molecular structure, connectivity, and the number of different types of atoms.

**Protocol ( $^1\text{H}$  and  $^{13}\text{C}$  NMR):**

- **Sample Preparation:** In a clean, dry vial, dissolve approximately 5-25 mg of **methyl phenyl disulfide** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ). [11]The solvent must not have signals that overlap with the sample's peaks.

- **Filtering:** To ensure magnetic field homogeneity and prevent poor spectral resolution, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [12]3. **Analysis:** Cap the NMR tube and place it in the NMR spectrometer's spinner. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  spectrum, followed by the more time-intensive  $^{13}\text{C}$  spectrum. A small amount of tetramethylsilane (TMS) is typically used as an internal reference standard (0 ppm).

## B. Fourier-Transform Infrared (FTIR) Spectroscopy

**Causality:** FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For **methyl phenyl disulfide**, this can confirm the presence of the aromatic C-H, alkyl C-H, and C-S bonds.

**Protocol (Neat Liquid Film):**

- **Preparation:** Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture from fingers. [13]2. **Sample Application:** Place one small drop of **methyl phenyl disulfide** onto the surface of one salt plate. [14]3. **Film Formation:** Place the second plate on top and gently rotate it to spread the liquid into a thin, uniform film. There should be no air bubbles. [13]4. **Analysis:** Place the "sandwich" of plates into the spectrometer's sample holder.
- **Data Acquisition:** Acquire a background spectrum of the empty instrument first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## C. Gas Chromatography-Mass Spectrometry (GC-MS)

**Causality:** GC-MS is a powerful hyphenated technique that first separates the components of a mixture (GC) and then provides the molecular weight and fragmentation pattern of each component (MS). For a pure sample, it confirms the retention time, molecular weight, and purity. [15][16] **Protocol:**

- **Sample Preparation:** Prepare a dilute solution of **methyl phenyl disulfide** (~1 mg/mL) in a volatile organic solvent like dichloromethane or acetone. [17]2. **Injection:** Inject a small volume (typically 1  $\mu$ L) of the solution into the heated GC injection port, where the sample is vaporized.
- **Separation:** An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column separates compounds based on their boiling points and interactions with the column's stationary phase. [15]4. **Ionization:** As the **methyl phenyl disulfide** elutes from the column, it enters the mass spectrometer's ion source. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (70 eV), causing it to lose an electron to form a molecular ion ( $M^+$ ) and numerous fragment ions. [18][19]5. **Detection:** The mass analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio. The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak (at  $m/z = 156$ ) and a characteristic fragmentation pattern.

## Safety, Handling, and Applications

**Safety Profile:** **Methyl phenyl disulfide** is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302). [2]Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated fume hood. [20]

**Relevance in Drug Development:** The disulfide bond is a "smart" functional group in medicinal chemistry. It is relatively stable in the oxidative environment of the bloodstream but can be cleaved reductively inside cells where concentrations of glutathione are high. This property is exploited in designing prodrugs and drug delivery systems. [4]Furthermore, aryl alkyl disulfides have been investigated for their own biological activities, including antimicrobial and protein-binding properties. [21][22]A thorough understanding of the compound's physical properties is the first step toward harnessing its chemical potential in these advanced applications.

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